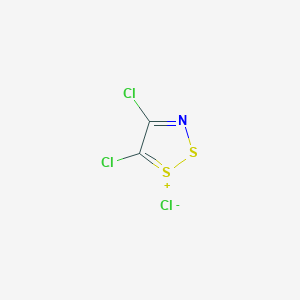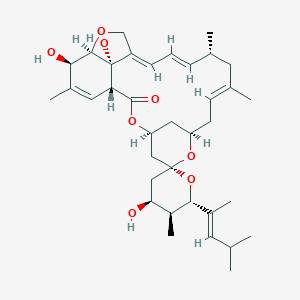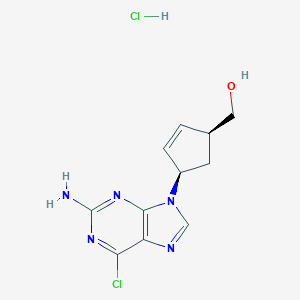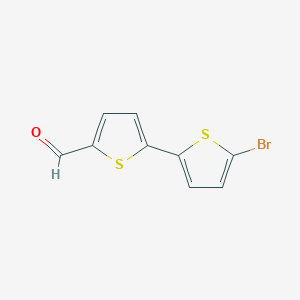
ルビジノン B2
概要
説明
Revoladeは、科学的にはエルトロンボパグオラミンとして知られており、トロンボポエチン受容体アゴニストです。主に免疫性血小板減少症、慢性C型肝炎ウイルス関連血小板減少症、および重症汎血球減少症などの治療に使用されます 。 Revoladeは骨髄における血小板の産生を刺激することで作用し、血小板数が少ない患者における出血を予防するのに役立ちます .
科学的研究の応用
Eltrombopag has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study thrombopoietin receptor agonists and their interactions with receptors.
Biology: Investigated for its effects on platelet production and its potential role in treating other hematological disorders.
作用機序
エルトロンボパグは、骨髄におけるトロンボポエチン受容体の膜貫通ドメインに結合することにより作用します。この結合は、血小板の前駆細胞である巨核球の増殖と分化を促進することにより、血小板の産生を刺激します。内因性トロンボポエチンとは異なり、エルトロンボパグはそれと競合せず、むしろその作用を補完し、血小板産生の強化につながります .
生化学分析
Biochemical Properties
Rubiginone B2 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules
Cellular Effects
Rubiginone B2 has been found to inhibit the growth of some Gram-positive bacteria and is cytostatically active against different tumor cell lines . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of Rubiginone B2 involves its interaction with biomolecules at the molecular level . It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific details of these interactions are still being studied.
Metabolic Pathways
Rubiginone B2 is involved in metabolic pathways, interacting with various enzymes or cofactors It may also have effects on metabolic flux or metabolite levels
準備方法
合成経路と反応条件
エルトロンボパグの合成には、重要な中間体の形成とその後の最終生成物への反応を含む複数の段階が含まれます。特定の合成経路と反応条件は、独自の技術情報であり、詳細な情報は公表されていません。合成には、最終生成物の高純度を確保するための複雑な有機反応と精製プロセスが含まれることが知られています .
工業生産方法
エルトロンボパグの工業生産は、製品の品質と安全性を確保するために、医薬品製造基準(GMP)に従って行われます。このプロセスには、大規模な化学合成、精製、およびフィルムコーティング錠剤への製剤が含まれます。錠剤はその後、臨床使用のために包装および配布されます .
化学反応の分析
反応の種類
エルトロンボパグは、以下を含むさまざまな化学反応を起こします。
酸化: エルトロンボパグは特定の条件下で酸化され、酸化誘導体の形成につながります。
還元: 還元反応も起こり得ますが、それほど一般的ではありません。
一般的な試薬と条件
エルトロンボパグを含む反応で使用される一般的な試薬には、過酸化水素などの酸化剤と、水素化ホウ素ナトリウムなどの還元剤が含まれます。反応は通常、特定の温度とpHレベルを含む制御された条件下で行われます .
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化は酸化されたエルトロンボパグ誘導体の形成につながる可能性があり、置換反応はさまざまな置換生成物を生じさせる可能性があります .
科学研究への応用
エルトロンボパグは、以下を含む幅広い科学研究用途を持っています。
化学: トロンボポエチン受容体アゴニストとその受容体との相互作用を研究するためのモデル化合物として使用されます。
生物学: 血小板産生への影響とその他の血液学的疾患の治療における潜在的な役割について調査されています。
医学: 免疫性血小板減少症、慢性C型肝炎ウイルス関連血小板減少症、および重症汎血球減少症の治療における有効性と安全性を臨床試験で広く研究されています.
類似化合物との比較
類似化合物
エルトロンボパグに類似した化合物には、以下が含まれます。
ロミプロスチム: 免疫性血小板減少症の治療に使用される別のトロンボポエチン受容体アゴニスト。
アバトロムボパグ: 慢性肝疾患の患者における血小板減少症の治療に使用されるトロンボポエチン受容体アゴニスト。
エルトロンボパグの独自性
エルトロンボパグは、トロンボポエチン受容体の膜貫通ドメインに結合する能力において独特であり、これが内因性トロンボポエチンとの相乗作用を可能にします。この独自の作用機序は、エルトロンボパグを他のトロンボポエチン受容体アゴニストとは異なるものにしており、血小板数が少ない患者にとって貴重な治療選択肢となっています .
特性
IUPAC Name |
(3S)-8-methoxy-3-methyl-3,4-dihydro-2H-benzo[a]anthracene-1,7,12-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O4/c1-10-8-11-6-7-13-18(16(11)14(21)9-10)20(23)12-4-3-5-15(24-2)17(12)19(13)22/h3-7,10H,8-9H2,1-2H3/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUCWNLVDTXGGSU-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C(=O)C1)C3=C(C=C2)C(=O)C4=C(C3=O)C=CC=C4OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC2=C(C(=O)C1)C3=C(C=C2)C(=O)C4=C(C3=O)C=CC=C4OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130548-10-6 | |
| Record name | Rubiginone B2 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130548106 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Rubiginone B2, and what is its significance in scientific research?
A1: Rubiginone B2 is a naturally occurring angucyclinone antibiotic. Angucyclinones are a family of compounds characterized by their unique tetracyclic benz[a]anthracene skeleton and diverse biological activities. These attributes make them attractive targets for synthetic chemists and valuable resources in drug discovery efforts. Rubiginone B2, in particular, has drawn significant attention for its potential therapeutic applications.
Q2: How is Rubiginone B2 synthesized in the laboratory?
A2: Several synthetic approaches have been developed for Rubiginone B2. One approach utilizes a tandem Diels–Alder reaction–sulfoxide elimination process with simultaneous kinetic resolution of a racemic vinylcyclohexene, followed by controlled aromatization and functional group deprotection []. Another method involves a cobalt(I)-mediated convergent and asymmetric total synthesis, culminating in an intramolecular [2+2+2] cycloaddition to construct the core structure [, ].
Q3: What is the role of gold catalysis in the synthesis of Rubiginone B2?
A3: Gold catalysis has emerged as an efficient strategy for synthesizing Rubiginone B2. One method utilizes a gold-catalyzed intramolecular [4 + 2] benzannulation reaction to construct the 2,3-dihydrophenantren-4(1H)-one skeleton, an essential structural motif in angucyclinone natural products [, ].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![9-aminobicyclo[3.3.1]nonane-9-carboxylic Acid](/img/structure/B27619.png)









